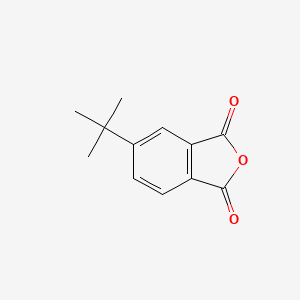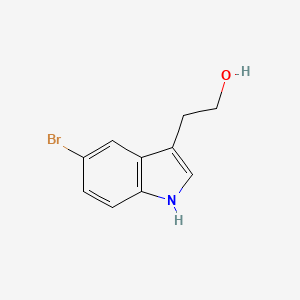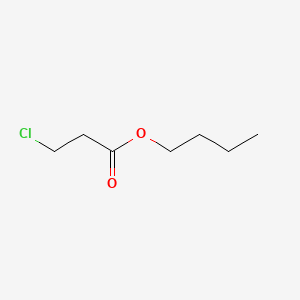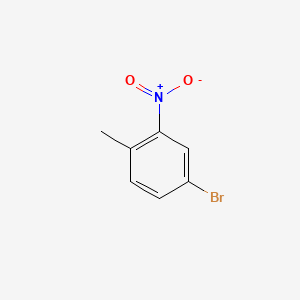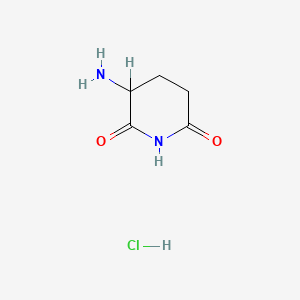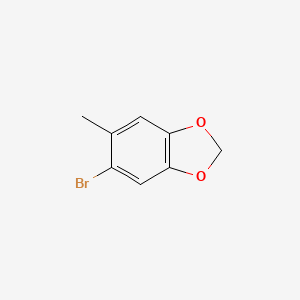
5-Bromo-6-methyl-1,3-benzodioxole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzodioxole derivatives, including bromination derivatives, often involves multistep reactions starting from readily available precursors. For example, derivatives of 1,3-benzodioxole can be synthesized using piperonylic acid through esterification, nitration, reduction, bromination, and other steps, with structures confirmed by spectroscopic methods (Li Qing-shan, 2010). Another study describes the photocatalytic preparation of 2-substituted 1,3-benzodioxoles, showcasing a mild and general synthesis method (Davide Ravelli, A. Albini, M. Fagnoni, 2011).
Molecular Structure Analysis
The molecular structure of benzodioxole derivatives is characterized by spectroscopic techniques, including X-ray diffraction, FT-IR, FT-Raman, and NMR. One study on a closely related molecule, "5-bromo-7-methoxy-1-methyl-1H-benzoimidazole," utilized single crystal X-ray diffraction among other techniques to confirm its structure, highlighting the role of intermolecular interactions in its supramolecular architecture (P. Murthy et al., 2017).
Chemical Reactions and Properties
Benzodioxole derivatives participate in various chemical reactions, contributing to their wide range of applications. The study of "Smooth photocatalytic preparation of 2-substituted 1,3-benzodioxoles" demonstrates the compound's reactivity under photocatalyzed conditions, offering a path to synthesize bioactive molecules (Davide Ravelli, A. Albini, M. Fagnoni, 2011).
Physical Properties Analysis
The physical properties of "5-Bromo-6-methyl-1,3-benzodioxole" and related compounds are often elucidated through detailed spectroscopic and crystallographic studies. For instance, the crystal and molecular structure analysis of "5-bromo-7-methoxy-1-methyl-1H-benzoimidazole" provides insight into the compound's stability and interactions based on its physical properties (P. Murthy et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding the applications of "5-Bromo-6-methyl-1,3-benzodioxole." Studies on bromo derivatives and photocatalytic preparations offer insights into the compound's behavior in synthetic pathways and potential for modification to achieve desired outcomes (Li Qing-shan, 2010); (Davide Ravelli, A. Albini, M. Fagnoni, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXSGYIDZGDCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198250 | |
| Record name | 5-Bromo-6-methyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-1,3-benzodioxole | |
CAS RN |
5025-53-6 | |
| Record name | 5-Bromo-6-methyl-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5025-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methyl-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-6-methyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)
